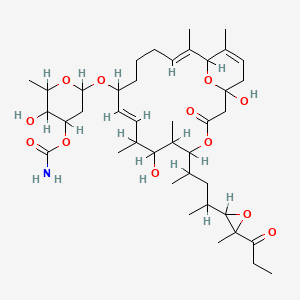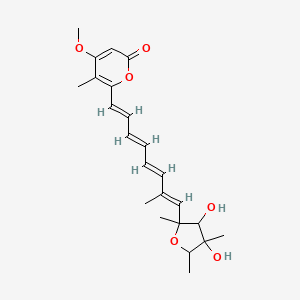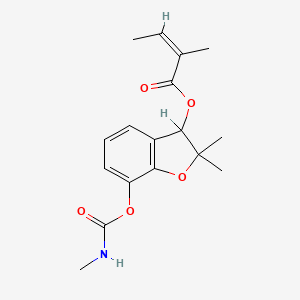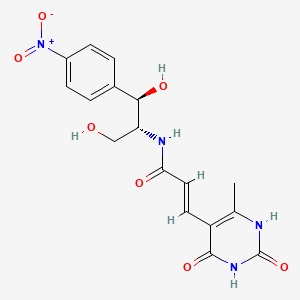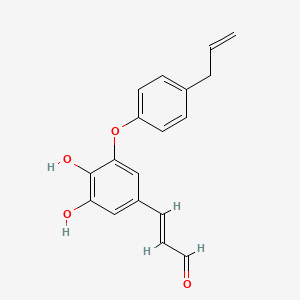![molecular formula C16H19IN2 B1234220 2-[4-(Dimethylamino)styryl]-1-methylpyridinium iodide CAS No. 2156-29-8](/img/structure/B1234220.png)
2-[4-(Dimethylamino)styryl]-1-methylpyridinium iodide
Descripción general
Descripción
Se utiliza ampliamente como un colorante mitocondrial y una sonda fluorescente de unión a surcos para el ADN de cuádruplex G (G4) . Este compuesto es particularmente valioso en la investigación científica debido a sus propiedades y aplicaciones únicas.
Aplicaciones Científicas De Investigación
2-Di-1-ASP se utiliza ampliamente en la investigación científica, que incluye:
Química: Como una sonda fluorescente para estudiar interacciones moleculares y reacciones químicas.
Biología: Se utiliza para teñir mitocondrias en células vivas, lo que permite a los investigadores estudiar la función y la dinámica mitocondrial.
Medicina: Se emplea en ensayos de diagnóstico y técnicas de imagen para detectar estructuras de ADN específicas, como los cuádruplex G.
Industria: Utilizado en el desarrollo de colorantes y sondas fluorescentes para diversas aplicaciones .
Mecanismo De Acción
El mecanismo de acción de 2-Di-1-ASP implica su unión a objetivos moleculares específicos, como las estructuras de ADN de cuádruplex G. El compuesto se intercala en los surcos del ADN, lo que lleva a la emisión de fluorescencia. Esta propiedad lo convierte en una herramienta valiosa para detectar y estudiar los cuádruplex G en muestras biológicas .
Análisis Bioquímico
Biochemical Properties
2-[4-(Dimethylamino)styryl]-1-methylpyridinium iodide plays a significant role in biochemical reactions, particularly in the context of mitochondrial function. It interacts with various biomolecules, including enzymes and proteins, to measure the membrane potential of mitochondria. This compound is sensitive to changes in transmembrane potential, allowing researchers to monitor mitochondrial activity in real-time. The interaction between this compound and mitochondrial membrane proteins is crucial for its function as a fluorescent dye .
Cellular Effects
This compound affects various cell types and cellular processes by influencing mitochondrial function. It impacts cell signaling pathways, gene expression, and cellular metabolism by altering the mitochondrial membrane potential. This compound’s ability to selectively stain mitochondria enables researchers to study mitochondrial dynamics and their role in cellular health and disease .
Molecular Mechanism
The mechanism of action of this compound involves its binding to mitochondrial membranes. This binding is facilitated by the compound’s positive charge, which allows it to interact with the negatively charged mitochondrial membrane. Upon binding, this compound exhibits fluorescence, which can be measured to assess changes in membrane potential. This compound does not significantly inhibit or activate enzymes but serves as a reporter of mitochondrial activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable, but its fluorescence may degrade with prolonged exposure to light. Long-term studies have shown that this compound can consistently measure mitochondrial membrane potential without significant loss of function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively stains mitochondria without causing toxicity. At high doses, it may exhibit toxic effects, including disruption of mitochondrial function and cellular metabolism. Researchers must carefully optimize the dosage to balance staining efficiency and minimize adverse effects .
Metabolic Pathways
This compound is involved in metabolic pathways related to mitochondrial function. It interacts with enzymes and cofactors that regulate mitochondrial membrane potential and energy production. This compound’s role in these pathways helps researchers understand mitochondrial dynamics and their impact on cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed primarily to mitochondria. It interacts with mitochondrial transporters and binding proteins, facilitating its accumulation in the mitochondrial membrane. This selective distribution is essential for its function as a mitochondrial stain .
Subcellular Localization
This compound is predominantly localized in the mitochondria. Its subcellular localization is directed by its positive charge and affinity for the mitochondrial membrane. This localization is crucial for its activity as a fluorescent dye, allowing researchers to visualize and study mitochondrial function in living cells .
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción
La síntesis de 2-Di-1-ASP implica la reacción de compuestos aromáticos específicos bajo condiciones controladas. La ruta de síntesis detallada y las condiciones de reacción son típicamente propietarias y pueden variar según el fabricante. el enfoque general implica la formación del colorante estirilo a través de una serie de reacciones orgánicas, incluidas las reacciones de condensación y acoplamiento .
Métodos de Producción Industrial
La producción industrial de 2-Di-1-ASP sigue rutas sintéticas similares pero a mayor escala. El proceso implica medidas estrictas de control de calidad para garantizar una alta pureza y consistencia. El compuesto generalmente se produce en forma de polvo y se almacena bajo condiciones específicas para mantener su estabilidad y eficacia .
Análisis De Reacciones Químicas
Tipos de Reacciones
2-Di-1-ASP experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar en condiciones específicas, lo que lleva a la formación de diferentes productos de oxidación.
Reducción: Las reacciones de reducción pueden alterar la estructura química de 2-Di-1-ASP, afectando sus propiedades de fluorescencia.
Sustitución: El compuesto puede experimentar reacciones de sustitución, donde los grupos funcionales específicos son reemplazados por otros
Reactivos y Condiciones Comunes
Agentes Oxidantes: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y el permanganato de potasio.
Agentes Reductores: El borohidruro de sodio y el hidruro de aluminio y litio se utilizan comúnmente como agentes reductores.
Reactivos de Sustitución: Se utilizan varios agentes halogenantes y nucleófilos para las reacciones de sustitución
Productos Principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede llevar a la formación de quinonas, mientras que la reducción puede producir diferentes formas reducidas del colorante .
Comparación Con Compuestos Similares
Compuestos Similares
Yoduro de Propidio: Otro colorante fluorescente utilizado para teñir células y detectar ADN.
Rodamina B: Un colorante fluorescente ampliamente utilizado con aplicaciones en varios campos.
Azul de Metileno: Conocido por su uso en la tinción y como un indicador redox
Singularidad
2-Di-1-ASP es único debido a su unión específica a las estructuras de ADN de cuádruplex G y su alta eficiencia de fluorescencia. Esto lo hace particularmente valioso para aplicaciones que requieren detección e imagen precisas de estas estructuras de ADN .
Propiedades
IUPAC Name |
N,N-dimethyl-4-[(E)-2-(1-methylpyridin-1-ium-2-yl)ethenyl]aniline;iodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N2.HI/c1-17(2)15-10-7-14(8-11-15)9-12-16-6-4-5-13-18(16)3;/h4-13H,1-3H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPOIQAIBZGSIDD-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CC=CC=C1C=CC2=CC=C(C=C2)N(C)C.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[N+]1=CC=CC=C1/C=C/C2=CC=C(C=C2)N(C)C.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19IN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2156-29-8, 1694-48-0 | |
| Record name | Pyridinium, 2-[2-[4-(dimethylamino)phenyl]ethenyl]-1-methyl-, iodide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2156-29-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-(Dimethylamino)styryl)-1-methylpyridinium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002156298 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(4-(Dimethylamino)styryl)-1-methylpyridin-1-ium iodide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001694480 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-[p-(dimethylamino)styryl]-1-methylpyridinium iodide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.783 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-(4-(DIMETHYLAMINO)STYRYL)-1-METHYLPYRIDIN-1-IUM IODIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3KU9H26WAL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of DASPI?
A1: DASPI has a molecular formula of C16H19IN2 and a molecular weight of 378.24 g/mol.
Q2: What are the key spectroscopic features of DASPI?
A2: DASPI exhibits characteristic absorption and emission spectra that are sensitive to its environment. It displays solvatochromism, meaning its absorption and emission wavelengths shift depending on the solvent polarity. [, , ]
Q3: How does DASPI behave in different environments?
A3: DASPI's fluorescence intensity and lifetime are highly sensitive to viscosity and polarity. [, , , ] For instance, its fluorescence is enhanced in viscous media and quenched in polar solvents. [, ] This makes it a valuable probe for studying microenvironments like reverse micelles, polymers, and biological systems. [, , ]
Q4: Can DASPI be used to study proteins?
A4: Yes, DASPI has been used to study the binding sites and dynamics of proteins like bovine serum albumin (BSA). [] Its fluorescence properties change upon binding, providing information about the protein's structure and dynamics.
Q5: What makes DASPI valuable for studying mitochondria?
A5: DASPI exhibits selective accumulation in mitochondria due to its charge and lipophilicity. [, ] Importantly, its fluorescence intensity and lifetime are sensitive to mitochondrial membrane potential, making it a useful probe for studying mitochondrial function and energy status in living cells. []
Q6: Have computational methods been applied to study DASPI?
A6: Yes, computational techniques like molecular docking and quantum chemical calculations have been used to investigate DASPI's interactions with DNA and proteins, providing insights into its binding modes and energetics. [, ]
Q7: What are the potential applications of DASPI in biomedicine?
A7: Given its sensitivity to viscosity, DASPI shows promise in assessing red blood cell stiffness, a crucial parameter in blood rheology and circulation. [] This has implications for understanding and diagnosing erythrocytic diseases. [] Further, its ability to report on membrane potential makes it valuable for investigating mitochondrial dysfunction, which is implicated in various diseases. []
Q8: How does DASPI contribute to material science?
A8: DASPI's ability to act as a molecular rotor and its sensitivity to its microenvironment make it a valuable tool in material science. It can be used to characterize the viscosity and polarity of polymers, micelles, and other materials. [, , , ] This information is crucial for understanding the properties of these materials and for developing new materials with tailored properties.
Q9: What are the future directions for DASPI research?
A9: Further research is needed to fully understand the complex photophysics of DASPI and its interactions with complex systems. Developing new derivatives with improved properties, such as enhanced brightness and photostability, is another promising area. [] Additionally, exploring its applications in areas like biosensing, bioimaging, and drug delivery could lead to exciting breakthroughs. [, ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




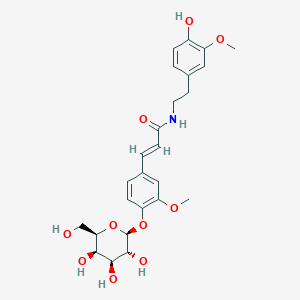

![4-[(E)-(5-Piperidin-1-ylfuran-2-yl)methylideneamino]spiro[4-azatricyclo[5.2.1.02,6]dec-8-ene-10,1'-cyclopropane]-3,5-dione](/img/structure/B1234143.png)


